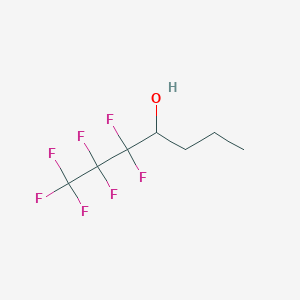
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol is a fluorinated alcohol with the molecular formula C7H5F7O. This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability, reactivity, and distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol can be synthesized through several methods. One common approach involves the fluorination of heptanol derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure the safety and efficiency of the reaction. The final product is purified through distillation or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol is utilized in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and intermediates.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on drug metabolism and pharmacokinetics.
Industry: It is employed in the production of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoroheptan-4-ol involves its interaction with molecular targets and pathways in chemical and biological systems. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol can be compared with other fluorinated alcohols, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound has six fluorine atoms and is used as a solvent and reagent in organic synthesis.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Similar to this compound, this compound has seven fluorine atoms but a different carbon chain structure.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and its resulting chemical properties, which make it suitable for specialized applications in various fields.
Properties
CAS No. |
425-21-8 |
|---|---|
Molecular Formula |
C7H9F7O |
Molecular Weight |
242.13 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoroheptan-4-ol |
InChI |
InChI=1S/C7H9F7O/c1-2-3-4(15)5(8,9)6(10,11)7(12,13)14/h4,15H,2-3H2,1H3 |
InChI Key |
OTTCSFSJPPWLBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


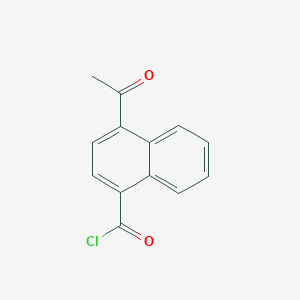
![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
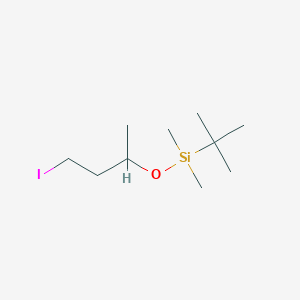


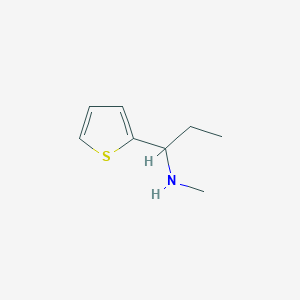





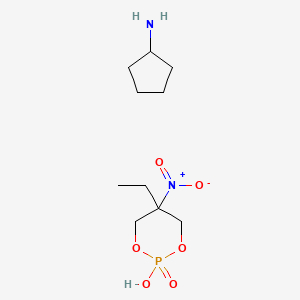
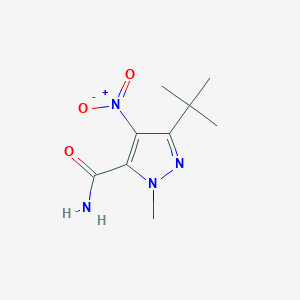
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)
